7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride
Overview
Description
7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride is a chemical compound belonging to the quinolinone family It is characterized by the presence of a bromine atom at the 7th position and a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride typically involves the reaction of 2-alkynylanilines with ketones. This process can be mediated by Brønsted acids or catalyzed by Lewis acids. For instance, using p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions can yield the desired quinolinone derivatives . Alternatively, the reaction can be carried out in toluene at 110°C with p-toluenesulfonic acid monohydrate and FeCl3 as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity through optimized reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Lewis Acids: Such as FeCl3 and ZnBr2, which facilitate the formation of quinolinone derivatives.
Brønsted Acids: Such as p-toluenesulfonic acid monohydrate, which promote the reaction of ketones with 2-alkynylanilines.
Major Products Formed
The major products formed from these reactions include various substituted quinolinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3,4-dihydro-1H-quinolin-2-one
- 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one
- 5-Bromo-2,3-dihydro-1H-quinolin-4-one
Uniqueness
7-Bromo-2,3-dihydro-1H-quinolin-4-one hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
7-bromo-2,3-dihydro-1H-quinolin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO.ClH/c10-6-1-2-7-8(5-6)11-4-3-9(7)12;/h1-2,5,11H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRSMQPEJVSTTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1=O)C=CC(=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-06-8 | |
Record name | 4(1H)-Quinolinone, 7-bromo-2,3-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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